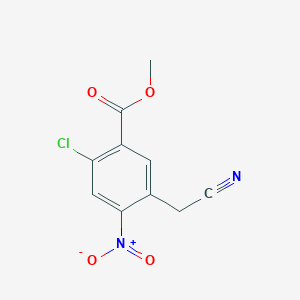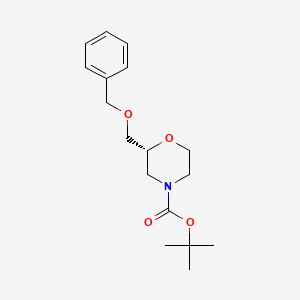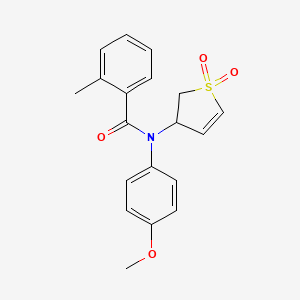
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride” is a chemical compound with the CAS Number: 2416237-20-0 . It has a molecular weight of 297.31 and its IUPAC name is N- (2- (pyrrolidin-1-yl)ethyl)cyclooctanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride” is 1S/C14H28N2.2ClH/c1-2-4-8-14 (9-5-3-1)15-10-13-16-11-6-7-12-16;;/h14-15H,1-13H2;2*1H . This indicates the presence of a cyclooctanamine ring attached to a pyrrolidin-1-yl group via an ethyl bridge.Physical And Chemical Properties Analysis
“N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 297.31 .Scientific Research Applications
Pharmacology and Drug Development
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine dihydrochloride has garnered attention in pharmacological research. Some notable applications include:
- Vanilloid Receptor Antagonism : Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists for the vanilloid receptor 1. These receptors play a crucial role in pain perception and inflammation modulation .
- Insulin-Like Growth Factor 1 (IGF-1) Modulation : The compound also acts as a modulator of the IGF-1 receptor, which is involved in cell growth, differentiation, and survival .
- Enzyme Inhibition : N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine derivatives inhibit various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biological Activity and Antioxidant Properties
- The compound exhibits antioxidative properties, making it relevant for potential therapeutic applications in oxidative stress-related conditions .
- Additionally, its antibacterial properties have been described, suggesting potential use in antimicrobial drug development .
Synthetic Chemistry and Methodology
- Researchers have developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines using (hetero)aromatic C-nucleophiles and N-(4,4-diethoxybutyl)pyrimidin-2-amine. Trifluoroacetic acid serves as a catalyst in this reaction .
Polymer Science
- N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine derivatives could find applications in polymer science. For instance, N-vinylpyrrolidone-acrylic acid copolymers grafted with this compound have shown antibacterial activity .
Forensic Toxicology
- N-Pyrrolidino etonitazene (also known as ‘etonitazepyne’) is a related compound that has emerged in recreational drug markets. It belongs to the family of 2-benzylbenzimidazole or ‘nitazene’ opioids .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-4-8-14(9-5-3-1)15-10-13-16-11-6-7-12-16;;/h14-15H,1-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYANBBWMNNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate](/img/structure/B2706599.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate](/img/structure/B2706603.png)

![7-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2706608.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)



![4-tert-butyl-N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2706616.png)


![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)